![molecular formula C11H10IN5 B13106145 5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13106145.png)
5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that features both pyrazole and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the cyclization of appropriate pyrazole and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The iodine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogen exchange reactions can be performed using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
- 5-(1-Methyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine
- 5-(1-Propyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine
- 5-(1-Butyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine
Uniqueness
The uniqueness of 5-(1-Ethyl-1H-pyrazol-4-yl)-3-iodo-1H-pyrazolo[3,4-c]pyridine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl group at the pyrazole ring and the iodine atom at the pyridine ring provides distinct properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C11H10IN5 |
|---|---|
Peso molecular |
339.14 g/mol |
Nombre IUPAC |
5-(1-ethylpyrazol-4-yl)-3-iodo-2H-pyrazolo[3,4-c]pyridine |
InChI |
InChI=1S/C11H10IN5/c1-2-17-6-7(4-14-17)9-3-8-10(5-13-9)15-16-11(8)12/h3-6H,2H2,1H3,(H,15,16) |
Clave InChI |
RGLVQXMWTQUCLT-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C=N1)C2=CC3=C(NN=C3C=N2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Oxo-5-pentyl-1,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B13106066.png)


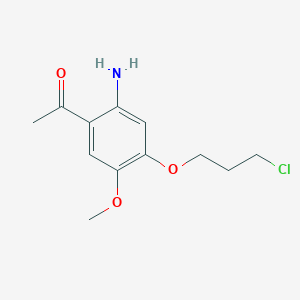
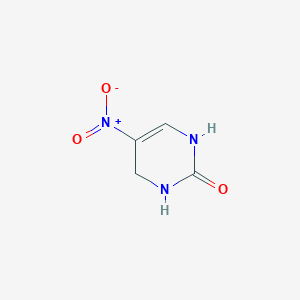
![rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13106090.png)
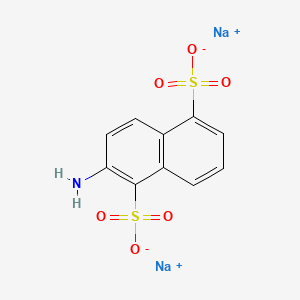
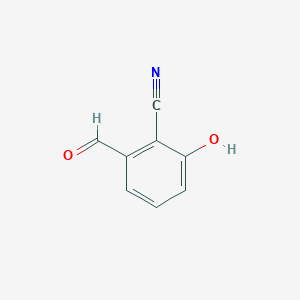
![2-(Benzo[d]thiazol-2-yl)-1,3,4-oxadiazole](/img/structure/B13106121.png)
![5,7-Dimethyl-2-(pyridin-4-yl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13106130.png)
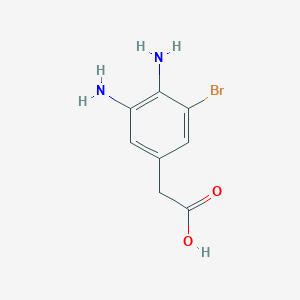
![2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B13106161.png)

